molecular formula C18H24N2O5S B7477453 Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate

Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate

Katalognummer B7477453
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: KAYJDJLNRCLPOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate, also known as CBP-307, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of a specific isoform of phosphodiesterase (PDE), which plays a critical role in regulating intracellular signaling pathways.

Wirkmechanismus

Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is a selective inhibitor of PDE10A, a specific isoform of PDE that is highly expressed in the brain, striatum, and other tissues. PDE10A plays a critical role in regulating the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In addition, this compound has been shown to modulate the activity of dopaminergic and glutamatergic neurotransmitter systems, which are involved in the regulation of mood, cognition, and motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is its high selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for oral administration in preclinical and clinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its formulation and delivery in certain applications.

Zukünftige Richtungen

There are several future directions for the development and application of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate. One area of focus is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In addition, there is a need for the development of more potent and selective PDE10A inhibitors, as well as the optimization of the pharmacokinetic properties of this compound for clinical use. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound will provide insights into the regulation of intracellular signaling pathways and the development of novel therapeutic strategies.

Synthesemethoden

The synthesis of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of ethyl 4-aminobenzoate with cyclobutanecarbonyl chloride to form ethyl 4-[4-(cyclobutanecarbonyl)benzamido]benzoate. This intermediate is then reacted with piperazine to form ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]benzoate, which is subsequently sulfonated with sulfur trioxide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Eigenschaften

IUPAC Name

ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-2-25-18(22)15-6-8-16(9-7-15)26(23,24)20-12-10-19(11-13-20)17(21)14-4-3-5-14/h6-9,14H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYJDJLNRCLPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.